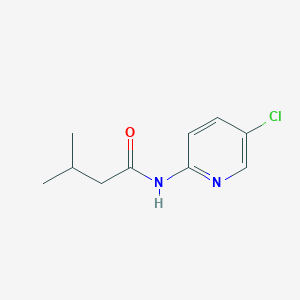
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenoxy)propanamide is a useful research compound. Its molecular formula is C17H17NO5 and its molecular weight is 315.32 g/mol. The purity is usually 95%.
The exact mass of the compound N-1,3-benzodioxol-5-yl-2-(2-methoxyphenoxy)propanamide is 315.11067264 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioactive Constituents and Pharmacological Activities
Research has identified compounds structurally related to N-1,3-benzodioxol-5-yl-2-(2-methoxyphenoxy)propanamide exhibiting various bioactive properties. For instance, studies have shown that certain derivatives possess inhibitory activities against enzymes like chymotrypsin and exhibit antimicrobial activities against pathogens such as Escherichia coli and Shigella boydii. These findings highlight the compound's potential in developing new antimicrobial agents (Atta-ur-rahman et al., 1997).
Antifungal and Antibacterial Properties
Derivatives of N-1,3-benzodioxol-5-yl-2-(2-methoxyphenoxy)propanamide have been explored for their antibacterial and antifungal properties. Novel synthesized compounds showed significant activities against various bacterial and fungal strains, underscoring their potential as leads for developing new antimicrobial drugs (M. Helal et al., 2013).
Anticancer Activities
The exploration of structurally related compounds for anticancer activities has revealed promising results. For example, novel eugenol 1,2,3-triazole derivatives have demonstrated potent cytotoxic effects against breast cancer cell lines, indicating the potential utility of N-1,3-benzodioxol-5-yl-2-(2-methoxyphenoxy)propanamide derivatives in cancer treatment (Mohammad Mahboob Alam, 2022).
Photodynamic Therapy Applications
Certain derivatives have been identified for their photophysical and photochemical properties, making them suitable as photosensitizers in photodynamic therapy (PDT) for cancer treatment. High singlet oxygen quantum yield and good fluorescence properties of these compounds suggest their potential effectiveness in PDT applications (M. Pişkin et al., 2020).
Endocrine Disrupting Effects and Reproductive Toxicity
Investigations into the endocrine-disrupting effects of structurally related compounds have highlighted potential reproductive toxicity concerns. Studies have shown that exposure to these compounds can affect birth weight and gestational age in humans and alter reproductive parameters in animal models, indicating the need for further research to understand their implications for reproductive health (M. Ghazipura et al., 2017).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-11(23-15-6-4-3-5-13(15)20-2)17(19)18-12-7-8-14-16(9-12)22-10-21-14/h3-9,11H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHNKNUAAXCWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B5526739.png)
![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-chromanecarboxamide hydrochloride](/img/structure/B5526746.png)

![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5526764.png)
![(1R*,5S*)-8-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5526787.png)
![6-(methylthio)-2-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5526789.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5526791.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5526803.png)
![(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5526810.png)

![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5526821.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5526827.png)

